molecular formula C24H19Cl2FN4OS B3036696 3-[5-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]-1-[(4-chlorophenyl)methyl]pyridin-2-one CAS No. 400075-05-0

3-[5-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]-1-[(4-chlorophenyl)methyl]pyridin-2-one

Cat. No. B3036696
CAS RN: 400075-05-0
M. Wt: 501.4 g/mol
InChI Key: UFJPVQOOMDBTBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]-1-[(4-chlorophenyl)methyl]pyridin-2-one is a useful research compound. Its molecular formula is C24H19Cl2FN4OS and its molecular weight is 501.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Medicinal Chemistry

The chemical compound is related to various research areas, including medicinal chemistry and the synthesis of pharmaceuticals. Notably, the compound is structurally related to various pharmaceutical agents and intermediates. For instance, S-(+)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate, known as (S)-clopidogrel, and marketed under the names Plavix and Iscover, is a potent antithrombotic and antiplatelet drug. The importance of its S-enantiomer in pharmaceutical activities highlights the critical role of stereochemistry in drug efficacy. The synthetic community has been provoked to devise facile synthetic approaches for such compounds due to their high demand, shedding light on the importance of synthetic methodologies in medicinal chemistry (Saeed et al., 2017).

Pharmacophore Design and Enzyme Inhibition

Further research delves into the design of pharmacophores and the inhibition of specific enzymes crucial for biological processes. Compounds with a tri- and tetra-substituted imidazole scaffold, for instance, are selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, a key player in proinflammatory cytokine release. The study of crystal structures of p38 in complex with small organic ligands, including imidazole and pyrimidine-based derivatives, contributes significantly to the understanding of molecular interactions and enzyme inhibition. This underscores the role of structural chemistry and molecular design in therapeutic advancements (Scior et al., 2011).

Cytochrome P450 Enzyme Selectivity

The compound is also associated with studies on the selectivity of chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes. Understanding the selectivity of inhibitors is crucial for predicting drug–drug interactions (DDIs) when multiple drugs are coadministered. Identifying the most selective inhibitors for various CYP isoforms aids in dissecting the involvement of specific isoforms in drug metabolism, highlighting the compound's relevance in pharmacokinetics and drug development (Khojasteh et al., 2011).

properties

IUPAC Name

3-[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]-1-[(4-chlorophenyl)methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19Cl2FN4OS/c1-2-12-31-22(28-29-24(31)33-15-19-20(26)6-3-7-21(19)27)18-5-4-13-30(23(18)32)14-16-8-10-17(25)11-9-16/h2-11,13H,1,12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJPVQOOMDBTBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC2=C(C=CC=C2Cl)F)C3=CC=CN(C3=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19Cl2FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[5-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]-1-[(4-chlorophenyl)methyl]pyridin-2-one
Reactant of Route 2
Reactant of Route 2
3-[5-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]-1-[(4-chlorophenyl)methyl]pyridin-2-one
Reactant of Route 3
3-[5-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]-1-[(4-chlorophenyl)methyl]pyridin-2-one
Reactant of Route 4
3-[5-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]-1-[(4-chlorophenyl)methyl]pyridin-2-one
Reactant of Route 5
Reactant of Route 5
3-[5-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]-1-[(4-chlorophenyl)methyl]pyridin-2-one
Reactant of Route 6
3-[5-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]-1-[(4-chlorophenyl)methyl]pyridin-2-one

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